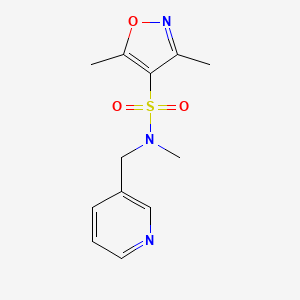
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide is a compound belonging to the oxazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, immunomodulatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C19H20N8O3S with a molecular weight of 440.5 g/mol. The compound features a sulfonamide group attached to an oxazole ring, which is known for its biological significance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a series of novel 1,3-oxazole sulfonamides were evaluated against the NCI-60 human tumor cell lines. The results indicated that these compounds exhibited significant growth inhibition across various cancer types. Notably, some derivatives showed GI50 values in the low micromolar to nanomolar range, indicating potent anticancer activity .
Table 1: Anticancer Activity of Related Oxazole Compounds
| Compound | Mean GI50 (μM) | Target Cancer Cell Lines |
|---|---|---|
| 1,3-Oxazole Sulfonamide | 48.8 | Leukemia |
| Other Derivative A | 44.7 | Solid Tumors |
| Other Derivative B | 31.76 | Various |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. In vitro studies have shown that this class of compounds can bind to tubulin and induce microtubule depolymerization . This action disrupts mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.
Immunomodulatory Effects
Oxazole derivatives have also been investigated for their immunomodulatory properties. Some studies indicate that related compounds can regulate immune functions by modulating cytokine production and influencing splenocyte proliferation. For example, certain isoxazole derivatives have been reported to suppress the humoral immune response and inhibit TNF-alpha production in vitro .
Table 2: Immunomodulatory Activities of Isoxazole Derivatives
| Compound | Effect on Immune Response |
|---|---|
| Isoxazole Derivative A | Inhibits proliferative response in splenocytes |
| Isoxazole Derivative B | Suppresses TNF-alpha production |
Case Studies
A notable case study involved the evaluation of a series of oxazole derivatives in mouse models. These studies demonstrated varying degrees of immunosuppression and anti-inflammatory activity depending on the specific substituents on the oxazole ring. The findings suggest that structural modifications can significantly influence biological activity .
属性
IUPAC Name |
N,3,5-trimethyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-9-12(10(2)18-14-9)19(16,17)15(3)8-11-5-4-6-13-7-11/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCXNNDIPQIUIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














